molecular formula C13H11Cl2NO B2866597 {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine CAS No. 53397-81-2

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine

Cat. No.: B2866597
CAS No.: 53397-81-2
M. Wt: 268.14
InChI Key: HRFQDYIICCKGEN-UHFFFAOYSA-N
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Description

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine, also known as 4-[(2,4-dichlorobenzyl)oxy]aniline, is a chemical compound with the molecular formula C13H11Cl2NO and a molecular weight of 268.14 g/mol . This compound is characterized by the presence of a dichlorobenzyl group attached to a phenylamine structure through an oxygen atom.

Preparation Methods

The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine typically involves the reaction of 4-aminophenol with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine can be compared with other similar compounds, such as:

  • 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid
  • 4-[(2,4-Dichlorobenzyl)oxy]phenol
  • 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

These compounds share the dichlorobenzyl group but differ in their functional groups attached to the phenyl ring. The uniqueness of this compound lies in its amine group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFQDYIICCKGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In ethanol, p-hydroxyacetoanilide is reacted with 2,4-dichlorobenzyl chloride in the presence of sodium ethoxide and the resultant 4-(2,4-dichlorobenzyloxy)-acetoanilide is treated with potassium hydroxide in ethanol, whereby 4-(2,4-dichlorobenzyloxy)-aniline is obtained as crystals melting at 70°-71° C. In a similar manner, the following compounds can be prepared from the corresponding substituted benzyl halide derivatives.
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